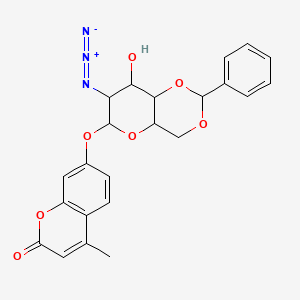
(2-(Phenoxycarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Phenoxycarbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H11BO4 and a molecular weight of 242.04 g/mol . This compound is known for its role as a catalyst in various organic reactions, particularly in the chemoselective activation of oxime N−OH bonds for the preparation of functionalized amide compounds via Beckmann Rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Phenoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Nitrated or halogenated phenylboronic acid derivatives.
Scientific Research Applications
(2-(Phenoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Phenoxycarbonyl)phenyl)boronic acid involves its role as a catalyst in the chemoselective activation of oxime N−OH bonds. This activation facilitates the Beckmann Rearrangement, leading to the formation of functionalized amide compounds. The boronic acid group interacts with the oxime, enhancing its reactivity and promoting the rearrangement under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar catalytic properties.
(4-(Phenoxycarbonyl)phenyl)boronic acid: A structural isomer with different reactivity and applications.
(3-(Phenoxycarbonyl)phenyl)boronic acid: Another isomer with distinct chemical properties.
Uniqueness
(2-(Phenoxycarbonyl)phenyl)boronic acid is unique due to its specific structure, which allows for efficient chemoselective activation of oxime N−OH bonds. This makes it particularly valuable in the synthesis of functionalized amide compounds via Beckmann Rearrangement, a reaction not as efficiently catalyzed by other boronic acid derivatives .
Properties
Molecular Formula |
C13H11BO4 |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
(2-phenoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H |
InChI Key |
AUGBWBXAUSLNIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)OC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)
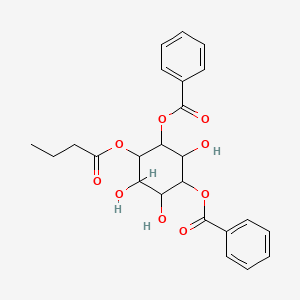
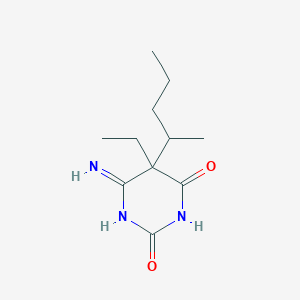
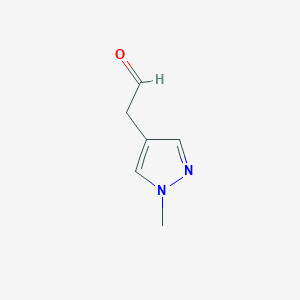
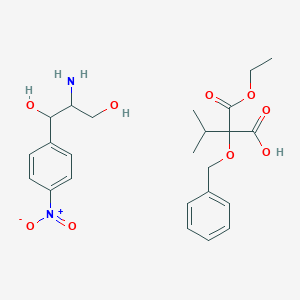

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)

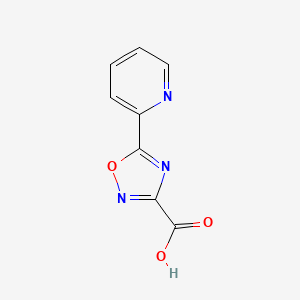
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
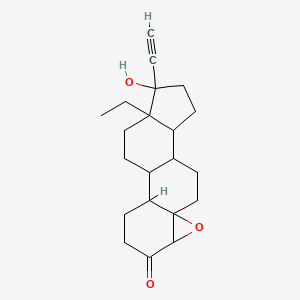
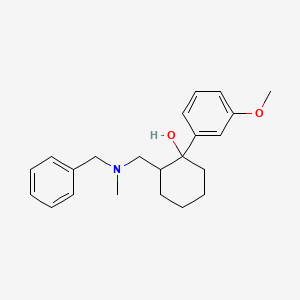
![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
